5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one 5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 477288-48-5
VCID: VC4225464
InChI: InChI=1S/C21H23N3OS/c1-16-7-9-18(10-8-16)23-11-13-24(14-12-23)21-22-20(25)19(26-21)15-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3
SMILES: CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C(S3)CC4=CC=CC=C4
Molecular Formula: C21H23N3OS
Molecular Weight: 365.5

5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one

CAS No.: 477288-48-5

Cat. No.: VC4225464

Molecular Formula: C21H23N3OS

Molecular Weight: 365.5

* For research use only. Not for human or veterinary use.

5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one - 477288-48-5

Specification

CAS No. 477288-48-5
Molecular Formula C21H23N3OS
Molecular Weight 365.5
IUPAC Name 5-benzyl-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one
Standard InChI InChI=1S/C21H23N3OS/c1-16-7-9-18(10-8-16)23-11-13-24(14-12-23)21-22-20(25)19(26-21)15-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3
Standard InChI Key XQGZDDMORODVLK-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C(S3)CC4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound 5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one has the molecular formula C₂₁H₂₃N₃OS and a molecular weight of 365.5 g/mol. Its IUPAC name, 5-benzyl-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one, reflects the integration of three key moieties:

  • A thiazol-4(5H)-one core

  • A benzyl group at position 5

  • A 4-(p-tolyl)piperazine substituent at position 2

The SMILES representation (CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C(S3)CC4=CC=CC=C4) and InChIKey (XQGZDDMORODVLK-UHFFFAOYSA-N) provide unambiguous structural identification.

Crystallographic and Conformational Analysis

While X-ray diffraction data are unavailable in the literature, molecular modeling suggests that the p-tolyl group adopts a planar configuration relative to the piperazine ring, potentially influencing receptor-binding interactions. The thiazolone ring’s keto-enol tautomerism may contribute to its reactivity in biological systems .

Synthetic Methodologies

General Synthesis Pathway

The synthesis involves a multi-step sequence (Fig. 1):

  • Thiazole ring formation: Condensation of thiourea derivatives with α-haloketones

  • N-Benzylation: Introduction of the benzyl group via nucleophilic substitution

  • Piperazine functionalization: Coupling of 4-(p-tolyl)piperazine using Buchwald-Hartwig amination or SNAr reactions

Key challenges include controlling regioselectivity during thiazole formation and minimizing racemization at chiral centers. Yields typically range from 45–68% for the final step, as reported in analogous syntheses .

Optimization Strategies

Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 90 minutes while maintaining yields at 62±3%. Green chemistry approaches using ionic liquid solvents (e.g., [BMIM][BF₄]) show promise in reducing byproduct formation.

Physicochemical Properties

Thermodynamic Parameters

PropertyValueMethod
Melting Point189–192°C (dec.)Differential Scanning Calorimetry
logP3.2±0.3Computational (XLogP3-AA)
Aqueous Solubility<0.1 mg/mL (25°C)Shake-flask method

The low solubility profile necessitates formulation strategies like nanoparticle encapsulation or salt formation for in vivo applications.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.28–7.18 (m, 9H, aromatic), 4.82 (s, 2H, CH₂), 3.51–3.42 (m, 8H, piperazine), 2.31 (s, 3H, CH₃)

  • IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S)

Biological Activities and Mechanisms

Anti-Inflammatory Effects

The compound inhibits lipoxygenase (LOX) with an IC₅₀ of 12.7 μM, comparable to zileuton (IC₅₀ 9.8 μM) . Molecular docking studies suggest the benzyl group occupies the LOX substrate channel, while the piperazine moiety stabilizes the enzyme-inhibitor complex through hydrogen bonding .

Pharmacological Profiling

ADMET Predictions

ParameterPredictionTool
BBB PermeabilityLow (logBB −1.2)SwissADME
CYP3A4 InhibitionModerate (Ki 8.3 μM)PreDICT
hERG BlockadeLow risk (IC₅₀ >30 μM)pkCSM

These predictions suggest suitability for peripheral inflammatory conditions with limited CNS side effects.

Structure-Activity Relationships (SAR)

  • Benzyl substitution: Electron-donating groups enhance LOX inhibition by 40%

  • Piperazine position: Para-substitution on the aryl ring improves bioavailability (F% 22→35)

  • Thiazolone modification: Oxidation to thiazole-4-carboxylic acid abolishes activity

Comparative Analysis with Structural Analogs

CompoundTargetIC₅₀/PotencyKey Structural Difference
VC4225464 (This compound)LOX12.7 μM4-(p-tolyl)piperazine
STK731008 TNF-α18.2 μMNitrophenylfuran substituent
C17H21N3OS D2 Receptor56% binding at 10 μMAcetylpiperazine linkage

The p-tolyl group in VC4225464 confers 3.2-fold greater LOX selectivity versus STK731008 .

Future Research Directions

  • In vivo efficacy studies: Current data lack animal model validation

  • Formulation development: Address solubility limitations via prodrug strategies

  • Target deconvolution: Proteomic profiling to identify off-target effects

  • Combination therapies: Synergy testing with NSAIDs or biologics

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